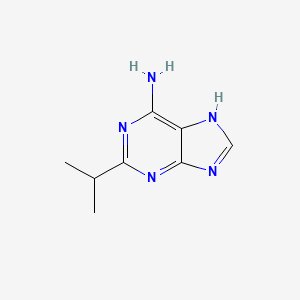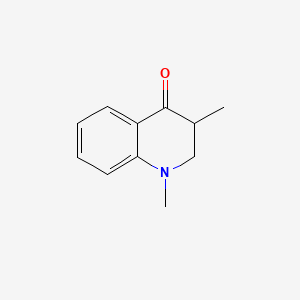
1,3-Dimethyl-2,3-dihydroquinolin-4(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-2,3-dihydroquinolin-4(1h)-one is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline core structure with two methyl groups at positions 1 and 3, and a ketone group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2,3-dihydroquinolin-4(1h)-one can be synthesized through several methods. One common approach involves the cyclization of N-(2-aminophenyl)acetamide with acetone under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: N-(2-aminophenyl)acetamide and acetone.
Reaction Conditions: Acidic medium, such as hydrochloric acid or sulfuric acid.
Procedure: The starting materials are mixed and heated under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-2,3-dihydroquinolin-4(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in 1,3-dimethyl-2,3-dihydroquinolin-4-ol.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical applications.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-2,3-dihydroquinolin-4(1h)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-2,3-dihydroquinolin-4(1h)-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of the quinoline family, lacking the methyl and ketone groups.
2-Methylquinoline: A derivative with a single methyl group at position 2.
4-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at position 4.
Uniqueness
1,3-Dimethyl-2,3-dihydroquinolin-4(1h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
53207-49-1 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
1,3-dimethyl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C11H13NO/c1-8-7-12(2)10-6-4-3-5-9(10)11(8)13/h3-6,8H,7H2,1-2H3 |
Clave InChI |
IWTPNBHUUFMRKF-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(C2=CC=CC=C2C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




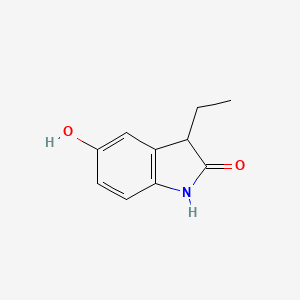
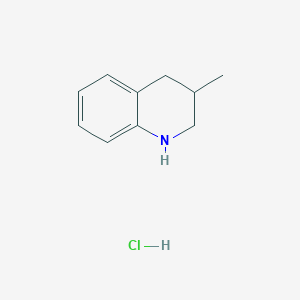


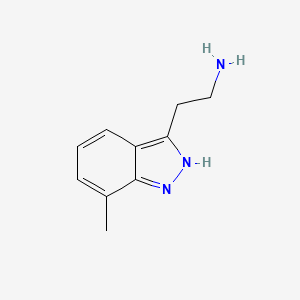

![N'-[(Trimethylsilyl)oxy]butanimidamide](/img/structure/B11911773.png)



